N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
The compound N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a structurally complex molecule featuring a fused pyrroloquinoline scaffold linked to a sulfonamide group and a 6-methylimidazo[1,2-b]pyrazole moiety.
Properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-13-10-17-22(8-9-24(17)21-13)7-5-20-28(26,27)16-11-14-2-3-18(25)23-6-4-15(12-16)19(14)23/h8-12,20H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUMQFRBZQADMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by multiple heterocyclic rings and functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 357.39 g/mol |
| CAS Number | 2034364-45-7 |
This compound exhibits a broad range of biological activities primarily through:
Enzyme Inhibition: The compound may inhibit various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of kinases and other enzymes critical for cell signaling.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors. This interaction can influence cellular responses and lead to therapeutic effects in various diseases.
Biological Activities
The compound has been investigated for several biological activities:
Antitumor Activity: Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown potent activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases.
Antimicrobial Properties: Research indicates that the compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Antitumor Effects:
- Objective: To evaluate the cytotoxicity of the compound on cancer cell lines.
- Findings: The compound exhibited IC50 values in the micromolar range against A549 and MCF7 cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Study:
- Objective: To assess the anti-inflammatory potential in vitro.
- Findings: The compound significantly reduced TNF-alpha secretion in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
-
Antimicrobial Activity Assessment:
- Objective: To test the efficacy against bacterial strains.
- Findings: The compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The target compound’s pyrrolo[3,2,1-ij]quinoline core is distinct from simpler bicyclic systems but shares similarities with fused heterocycles in compounds such as:
- N-(4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)pyrrolidine-1-sulfonamide (): Features a pyrrolo-triazolo-pyrazine system, emphasizing the role of nitrogen-rich fused rings in enhancing binding specificity.
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Contains a tetrahydroimidazo-pyridine core, demonstrating the pharmacological relevance of partially saturated imidazole derivatives.
Substituent Effects
- Sulfonamide Group : The sulfonamide moiety in the target compound is critical for solubility and hydrogen-bonding interactions. Similar groups in compound 11 () and N-(4-(6H-pyrrolo[...]pyrrolidine-1-sulfonamide () enhance metabolic stability and target affinity.
- Imidazo[1,2-b]pyrazole Unit: The 6-methylimidazo[1,2-b]pyrazole substituent is analogous to the pyrazolo-pyrimidine systems in compounds 11–13 (), which are known to modulate kinase inhibition profiles.
Table 1: Substituent Comparison
Spectroscopic and Physicochemical Properties
NMR Spectral Trends
- Chemical Shift Analysis : In structurally related compounds (e.g., compounds 1, 7, and Rapa in ), distinct NMR shifts in regions A (δ 39–44 ppm) and B (δ 29–36 ppm) correlate with substituent electronic environments. The target compound’s imidazo-pyrazole and sulfonamide groups are expected to perturb shifts similarly, particularly in aromatic regions .
- 13C-NMR Data: Thiazole and pyrimidine carbons in compound 12 () resonate at δ 145–152 ppm, comparable to the pyrroloquinoline carbons in the target compound.
Table 2: Selected NMR Data
| Compound | δ (1H-NMR, ppm) | δ (13C-NMR, ppm) |
|---|---|---|
| Target Compound | ~6.5–9.5 (aromatic H) | ~110–152 (aromatic C) |
| Compound 11 () | 6.59–9.31 | 112.8–171.2 |
| Compound 1 () | 5.37–9.31 | 112.8–152.2 |
Melting Points and Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
